4,5,6-Trimethoxy-1H-indole

Catalog No.
S687387
CAS No.
30448-04-5
M.F
C11H13NO3
M. Wt
207.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5,6-Trimethoxy-1H-indole

CAS Number

30448-04-5

Product Name

4,5,6-Trimethoxy-1H-indole

IUPAC Name

4,5,6-trimethoxy-1H-indole

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

InChI

InChI=1S/C11H13NO3/c1-13-9-6-8-7(4-5-12-8)10(14-2)11(9)15-3/h4-6,12H,1-3H3

InChI Key

FNWFSPKNRALFKC-UHFFFAOYSA-N

SMILES

COC1=C(C(=C2C=CNC2=C1)OC)OC

Canonical SMILES

COC1=C(C(=C2C=CNC2=C1)OC)OC

Occurrence and Synthesis

4,5,6-Trimethoxy-1H-indole (4,5,6-TMI) is a naturally occurring organic compound found in various plants, including the seeds of Griffonia simplicifolia []. It can also be synthesized in the laboratory through various methods, such as the reductive amination of vanillin [].

Biological Activity and Potential Applications

,5,6-TMI has been the subject of some scientific research due to its potential biological activities. Studies have shown that it exhibits a range of properties, including:

  • Antioxidant activity: 4,5,6-TMI has been shown to possess free radical scavenging properties, potentially offering antioxidant effects [].
  • Antimicrobial activity: Studies suggest that 4,5,6-TMI may have activity against certain bacteria and fungi [].
  • Enzyme inhibition: 4,5,6-TMI has been shown to inhibit certain enzymes, such as acetylcholinesterase, which is involved in neurotransmission [].

4,5,6-Trimethoxy-1H-indole is an organic compound with the molecular formula C₁₁H₁₃N₁O₃. It features a bicyclic structure that includes an indole core substituted with three methoxy groups at the 4, 5, and 6 positions. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

  • Serotonin receptor modulation: Certain indoles can interact with serotonin receptors in the brain, influencing mood, cognition, and behavior.
  • Antioxidant activity: Some indoles possess antioxidant properties, potentially protecting cells from damage caused by free radicals.

  • Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or ketones under specific conditions .
  • Nucleophilic Substitution: The methoxy groups may participate in nucleophilic substitution reactions, depending on the reaction conditions and the nature of the nucleophile .
  • Condensation Reactions: This compound can also engage in condensation reactions to form more complex structures, particularly when reacting with carbonyl compounds .

Research indicates that 4,5,6-trimethoxy-1H-indole exhibits various biological activities:

  • Anti-inflammatory Effects: Studies have shown that indole derivatives can possess anti-inflammatory properties, which may extend to this compound .
  • Analgesic Activity: Preliminary evaluations suggest potential analgesic effects, making it a candidate for pain management .
  • Antioxidant Properties: The presence of methoxy groups may contribute to antioxidant activity, which is beneficial in combating oxidative stress .

Several methods are available for synthesizing 4,5,6-trimethoxy-1H-indole:

  • Starting from Indole: The synthesis typically begins with indole, which is then subjected to methylation using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.
  • Multi-step Synthesis: A more complex approach involves multiple steps that include the introduction of methoxy groups through electrophilic aromatic substitution reactions .
  • Palladium-Catalyzed Reactions: Advanced synthetic routes may utilize palladium-catalyzed reactions for more efficient production of this compound and its derivatives .

4,5,6-Trimethoxy-1H-indole has potential applications in several fields:

  • Pharmaceuticals: Due to its biological activity, this compound could serve as a lead structure for developing new anti-inflammatory or analgesic drugs.
  • Research: It is used in studies exploring the structure-activity relationship of indole derivatives.
  • Natural Products Chemistry: The compound may be involved in synthesizing other biologically active natural products.

Interaction studies involving 4,5,6-trimethoxy-1H-indole focus on its binding affinities with various biological targets:

  • Receptor Binding: Investigations into how this compound interacts with specific receptors can elucidate its pharmacological profile.
  • Enzyme Inhibition: Studies may also assess its capacity to inhibit enzymes related to inflammatory pathways or other biological processes .

Several compounds share structural similarities with 4,5,6-trimethoxy-1H-indole. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-MethoxyindoleOne methoxy group at position 4Simpler structure; less potential for diverse activity
5-MethoxyindoleOne methoxy group at position 5Different biological activity profile
6-MethoxyindoleOne methoxy group at position 6May exhibit distinct pharmacological properties
4,6-DimethoxyindoleTwo methoxy groups at positions 4 and 6Enhanced lipophilicity; potential for higher bioavailability
Indole-3-carboxylic acidCarboxylic acid substituent at position 3Different reactivity due to carboxylic acid functionality

The uniqueness of 4,5,6-trimethoxy-1H-indole lies in its tri-substituted methoxy groups that enhance its solubility and potentially broaden its biological activity compared to simpler indoles.

XLogP3

2

Wikipedia

4,5,6-Trimethoxy-1H-indole

Dates

Last modified: 08-15-2023

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